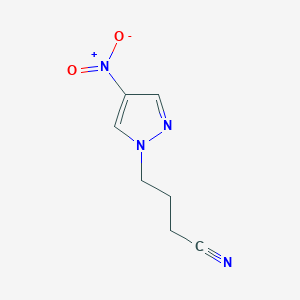
1'-Benzyl-2,4'-bipyridin-1'-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,4'-bipyridin-1'-ium chloride (BPC) is a type of organic compound that has a wide range of applications in the scientific research field. It is a colorless solid that is soluble in water and other organic solvents. BPC is often used as a reagent in the synthesis of organic compounds, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Applications De Recherche Scientifique
1'-Benzyl-2,4'-bipyridin-1'-ium chloride has a wide range of applications in the scientific research field. It is often used as a reagent in the synthesis of organic compounds, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound is also used as a fluorescent dye in biological and medical research. It has been used to study the structure and function of proteins, to detect the presence of certain metals in biological samples, and to study the interactions between DNA and other molecules.
Mécanisme D'action
1'-Benzyl-2,4'-bipyridin-1'-ium chloride is an organic compound that can act as an electron acceptor or donor, depending on the reaction conditions. When it acts as an electron acceptor, it can form a covalent bond with the electron donor molecule, resulting in the formation of a new compound. When it acts as an electron donor, it can transfer an electron to the electron acceptor molecule, resulting in the formation of a new compound. This compound can also act as a catalyst in biochemical reactions, allowing the reaction to occur more quickly and efficiently.
Biochemical and Physiological Effects
This compound is known to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. It has also been shown to have an anti-inflammatory effect and to modulate the activity of certain hormones. In addition, this compound has been shown to have an effect on the metabolism of certain drugs, and it has been used to study the effects of certain drugs on the body.
Avantages Et Limitations Des Expériences En Laboratoire
1'-Benzyl-2,4'-bipyridin-1'-ium chloride has a number of advantages when used in laboratory experiments. It is relatively inexpensive, easy to obtain, and stable in aqueous solutions. It also has a wide range of applications in the scientific research field. However, there are some limitations to using this compound in laboratory experiments. It can be toxic in high concentrations, and it can react with other compounds in the reaction mixture, which can lead to unexpected results.
Orientations Futures
There are a number of potential future directions for 1'-Benzyl-2,4'-bipyridin-1'-ium chloride research. One possible direction is to study its effects on the metabolism of certain drugs. Another potential direction is to explore its potential as an inhibitor of enzymes involved in the synthesis of pharmaceuticals and agrochemicals. Additionally, research could be conducted to explore its potential as an inhibitor of cancer cell growth. Finally, research could be conducted to explore its potential as a fluorescent dye for use in medical and biological research.
Méthodes De Synthèse
1'-Benzyl-2,4'-bipyridin-1'-ium chloride can be synthesized by a variety of methods, including the Vilsmeier-Haack reaction, the Hantzsch reaction, and the Schiemann reaction. The Vilsmeier-Haack reaction is a two-step process that involves the reaction of an aldehyde or ketone with an amide in the presence of phosphorus oxychloride. The Hantzsch reaction involves the reaction of an aldehyde or ketone with a primary amine in the presence of sulfuric acid and a base. The Schiemann reaction involves the reaction of an aromatic aldehyde or ketone with an alkylating agent in the presence of an acid catalyst.
Propriétés
IUPAC Name |
1-benzyl-4-pyridin-2-ylpyridin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N2.ClH/c1-2-6-15(7-3-1)14-19-12-9-16(10-13-19)17-8-4-5-11-18-17;/h1-13H,14H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXCRRXWQDECRK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=N3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)

![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)





![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)

